![molecular formula C7H11N5O2S B1401994 2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide CAS No. 1428139-96-1](/img/structure/B1401994.png)
2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide
Overview
Description
The compound “2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide” is a chemical compound with the molecular formula C9H15N5O3S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing two non-adjacent heteroatoms, specifically nitrogen and sulfur . The compound also contains functional groups such as amide and imine .Scientific Research Applications
Antifibrotic Activity
The compound 2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide and its derivatives have shown significant antifibrotic activity. Particularly, specific thiazolidinone derivatives demonstrated high antifibrotic activity levels, comparable to Pirfenidone, a known antifibrotic drug, without scavenging superoxide radicals. This suggests their potential application in treating fibrotic diseases (Kaminskyy et al., 2016).
Anticancer Activity
Interestingly, the same study also found that while these compounds significantly reduced the viability of fibroblasts (a type of cell involved in fibrosis), they did not exhibit anticancer effects. This highlights the specificity of these compounds' action and their potential safety profile in cancer patients (Kaminskyy et al., 2016).
Antimicrobial Applications
Antibacterial Activity
A series of thiazol-4-one derivatives, including compounds structurally similar to this compound, have been synthesized and shown to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates their potential utility as a new class of antibacterial agents (Reddy et al., 2010).
Antifungal Applications
Antifungal Activity
Similarly, certain derivatives have also demonstrated antifungal properties, indicating the broad-spectrum antimicrobial potential of these compounds. This could be particularly valuable in agricultural settings, where such compounds could be used to protect crops from fungal diseases (Liu et al., 2000).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Compounds with similar structures, such as thiazoles, have been found to exhibit a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2S/c1-10-4(13)2-3-5(14)11-7(15-3)12-6(8)9/h3H,2H2,1H3,(H,10,13)(H4,8,9,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNCJKGOINGLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1C(=O)N=C(S1)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


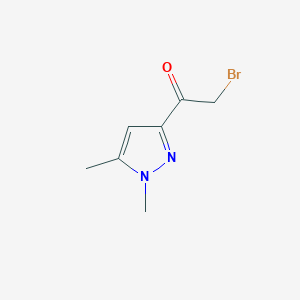
![2-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1401913.png)

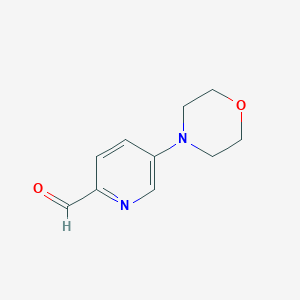
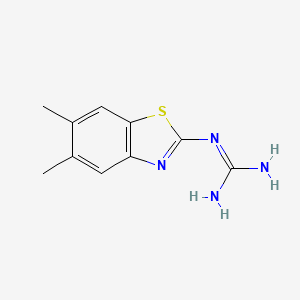
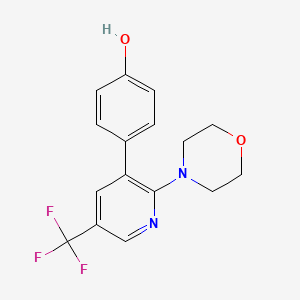
![4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol](/img/structure/B1401924.png)
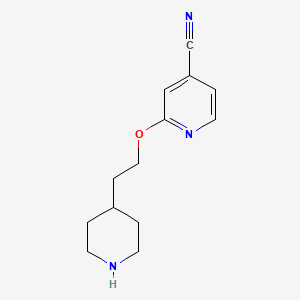
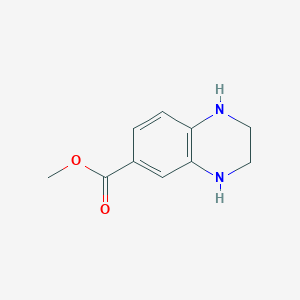


![1-[3-(Difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1401930.png)
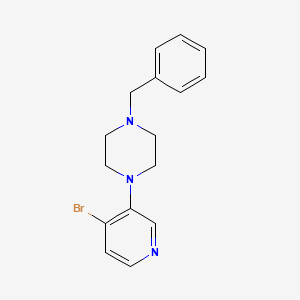
![Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B1401934.png)
